Diethyl (2,4-Dichlorophenyl)phosphonate
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Overview
Description
Diethyl (2,4-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a derivative of phosphonic acid and contains a phosphonate group attached to a 2,4-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,4-Dichlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 2,4-dichlorobenzyl chloride under reflux conditions to yield this compound .
Another method involves the use of a palladium-catalyzed cross-coupling reaction between diethyl phosphite and 2,4-dichlorophenyl iodide. This reaction typically occurs under mild conditions and provides high yields .
Industrial Production Methods
Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,4-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,4-Dichlorophenyl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2,4-dichlorophenyl)phosphonate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3,4-Dichlorophenyl)phosphonate
- Diethyl (2,4-Difluorophenyl)phosphonate
- Diethyl (2,4-Dimethylphenyl)phosphonate
Uniqueness
Diethyl (2,4-Dichlorophenyl)phosphonate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The dichlorophenyl group enhances its ability to interact with biological targets and increases its stability compared to other similar compounds .
Properties
Molecular Formula |
C10H13Cl2O3P |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2,4-dichloro-1-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
UGTQEJQYDKYVLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
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